1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)-
Description
The compound 1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)- is a substituted derivative of the 1,3-dioxolan-2-one (ethylene carbonate) framework. This structure features a dioxolanone ring modified with a methyl group at position 4, a methylene group at position 5, and a bulky 2-methyl-2-phenylpropyl substituent at position 2. Such substitutions are expected to influence its physical, chemical, and electrochemical properties compared to unmodified ethylene carbonate.
Properties
IUPAC Name |
4-methyl-5-methylidene-4-(2-methyl-2-phenylpropyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-11-15(4,18-13(16)17-11)10-14(2,3)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBPTHRDEOGBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)CC(C)(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)- typically involves the reaction of appropriate ketene precursors with hemiacetal intermediates. The reaction conditions often include mild temperatures and the presence of catalysts to facilitate the formation of the cyclic structure .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical synthesis processes. These processes often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The scalability of the synthesis is crucial for its application in polymer production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)- has several scientific research applications:
Polymer Chemistry: It is used to synthesize degradable and chemically recyclable polymers, which have applications in drug delivery, packaging, and agriculture.
Material Science: The compound’s unique structure allows for the design of materials with specific properties, such as biodegradability and recyclability.
Biomedical Research: Its potential for creating biocompatible polymers makes it useful in biomedical applications, including tissue engineering and medical devices.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)- involves radical polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which undergoes intramolecular fragmentation to form a ring-opened radical. This process creates a degradable ester linkage in the polymer backbone .
Comparison with Similar Compounds
Research Findings and Limitations
Key gaps include:
- Synthetic routes: No methods for synthesizing 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)-1,3-dioxolan-2-one are described.
- Spectroscopic/Crystallographic data : Absent for the target compound.
- Electrochemical performance : Substituted carbonates often show reduced ionic conductivity compared to EC .
Biological Activity
1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)- is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H18O3
- Molecular Weight : 246.31 g/mol
- InChI : InChI=1S/C15H18O3/c1-11-15(4,18-13(16)17-11)10-14(2,3)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3
- SMILES : C1(OC(OC1=C)=O)(CC(c1ccccc1)(C)C)C
Biological Activity Overview
The biological activity of 1,3-dioxolanes has been widely studied, particularly their antibacterial and antifungal properties. This section summarizes key findings from various studies.
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties against various strains:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 - 1250 |
| Compound 2 | Staphylococcus epidermidis | 625 - 1250 |
| Compound 3 | Pseudomonas aeruginosa | Perfect activity (specific MIC not provided) |
| Compound 4 | Enterococcus faecalis | 625 |
| Compound 5 | Escherichia coli | No activity |
The compounds demonstrated varying levels of effectiveness against different bacterial strains, with some showing perfect activity against specific pathogens while lacking efficacy against others such as E. coli and K. pneumoniae .
Antifungal Activity
In addition to antibacterial effects, some derivatives have shown antifungal activity:
| Compound | Target Fungi | Activity |
|---|---|---|
| Compound A | Candida albicans | Significant |
| Compound B | Other fungal strains | Variable |
Most derivatives exhibited antifungal properties except for certain compounds that did not show significant activity against C. albicans .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Skin and Respiratory Sensitization : No evidence of sensitization was observed in studies involving exposure to the compound.
- Developmental Toxicity : Studies in rats indicated no embryotoxic or teratogenic effects at doses up to 5000 mg/kg body weight; however, maternal toxicity was noted .
- Neurotoxicity : In a study involving prolonged exposure to aerosolized forms of the compound, no systemic effects were observed at concentrations up to 1000 mg/m³ .
While specific mechanisms of action for the biological activities of this compound remain largely undefined, some studies suggest local effects such as swelling of periocular tissue upon inhalation exposure. This response appears localized rather than systemic .
Q & A
Q. What are the key synthetic strategies for preparing 1,3-dioxolan-2-one derivatives with complex substituents?
Synthesis typically involves cyclocondensation reactions between diols and carbonyl sources (e.g., phosgene or carbonates) under controlled conditions. For bulky substituents like 2-methyl-2-phenylpropyl groups, steric hindrance necessitates optimized reaction parameters. Anhydrous environments and catalysts like BF₃ (as seen in BF₃–ethylene carbonate adducts) are critical to stabilize intermediates and improve yields . Post-synthetic modifications, such as methylenation at the 5-position, may require Wittig or Peterson olefination reactions. Characterization via NMR and FT-IR is essential to confirm regioselectivity and purity.
Q. How is X-ray crystallography applied to resolve structural ambiguities in 1,3-dioxolan-2-one derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and stereochemistry. For example, the BF₃H₂O–1,3-dioxolan-2-one co-crystal (orthorhombic system, space group P2₁2₁2₁) revealed O–H⋯O hydrogen bonding and confirmed the trigonal planar geometry of the BF₃H₂O moiety . Low-temperature data collection minimizes thermal motion artifacts, while refinement software (e.g., SHELXL) resolves disorder in methyl or phenyl substituents . Crystallographic data (e.g., unit cell parameters: a = 5.44 Å, b = 13.09 Å, c = 14.36 Å) provide benchmarks for computational modeling .
Advanced Research Questions
Q. How do substituents on the 1,3-dioxolan-2-one ring influence electrochemical stability in energy storage systems?
Electrochemical stability is governed by substituent electronic and steric effects. For instance, electron-withdrawing groups (e.g., trifluoromethyl) enhance oxidative stability in lithium-ion battery electrolytes, while bulky groups like 2-methyl-2-phenylpropyl reduce ring-opening reactivity, prolonging cycle life . In calcium-ion batteries, BF₃ adducts decompose into boron-crosslinked polymers, forming stable solid-electrolyte interphases (SEIs) that suppress dendrite growth . Cyclic voltammetry (CV) and impedance spectroscopy are used to assess decomposition potentials and interfacial resistance .
Q. What computational methods predict the reactivity of 1,3-dioxolan-2-one derivatives in ring-opening polymerizations?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states during nucleophilic attacks on the carbonyl carbon. For example, methylene groups at the 5-position lower the activation energy for ring-opening due to increased ring strain . Molecular dynamics simulations further elucidate solvent effects (e.g., ethylene carbonate vs. propylene carbonate) on polymerization kinetics. Substituent bulkiness, quantified via steric maps, correlates with propagation rates in copolymerizations .
Methodological Considerations
- Contradictions in Data : While BF₃ adducts improve SEI stability in calcium-ion batteries , hydrolytic sensitivity (e.g., BF₃H₂O formation) limits their utility in aqueous systems .
- Analytical Challenges : Hydrogen bonding networks (e.g., D₂²(5) motifs in co-crystals) complicate spectral assignments, requiring combined SCXRD and Raman analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
